Ethyl 6-hydroxyquinoline-3-carboxylate

Lipophilicity ADME Quinoline-3-carboxylate

Ethyl 6-hydroxyquinoline-3-carboxylate (CAS 6972-86-7) is a 2,4-unsubstituted quinoline-3-carboxylic acid ethyl ester bearing a hydroxyl group at the 6-position, with molecular formula C₁₂H₁₁NO₃ and molecular weight 217.22 g/mol. It belongs to the quinoline-3-carboxylate family, a privileged scaffold in medicinal chemistry for antiviral, antibacterial, and antiproliferative drug discovery.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 6972-86-7
Cat. No. B1347310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxyquinoline-3-carboxylate
CAS6972-86-7
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1)O
InChIInChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-6-10(14)3-4-11(8)13-7-9/h3-7,14H,2H2,1H3
InChIKeyPPAXVLCDNYNJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Hydroxyquinoline-3-Carboxylate (CAS 6972-86-7): Core Scaffold Properties and Procurement-Relevant Identity


Ethyl 6-hydroxyquinoline-3-carboxylate (CAS 6972-86-7) is a 2,4-unsubstituted quinoline-3-carboxylic acid ethyl ester bearing a hydroxyl group at the 6-position, with molecular formula C₁₂H₁₁NO₃ and molecular weight 217.22 g/mol [1]. It belongs to the quinoline-3-carboxylate family, a privileged scaffold in medicinal chemistry for antiviral, antibacterial, and antiproliferative drug discovery [2]. The compound is listed under NSC 62370 in the NCI/DTP repository and is commercially available at ≥95% purity from multiple suppliers [1].

Why Ethyl 6-Hydroxyquinoline-3-Carboxylate Cannot Be Replaced by Generic Quinoline-3-Carboxylate Analogs for Anti-HBV Scaffold Development


Substituting ethyl 6-hydroxyquinoline-3-carboxylate with its closest in-class analogs—such as the methyl ester, 6-methoxy derivative, or 8-hydroxy regioisomer—introduces measurable alterations in lipophilicity, hydrogen-bonding capacity, and synthetic tractability that directly impact downstream biological activity and derivatization efficiency [1]. The 6-OH group on the quinoline ring is essential for metal-chelation interactions implicated in antiviral mechanisms, while the ethyl ester at position 3 provides an optimal LogP window (XLogP3 = 2.3) that balances membrane permeability with aqueous solubility relative to the more polar methyl ester (LogP ~1.83) or the excessively polar free carboxylic acid [1]. The quantitative evidence below demonstrates that each structural modification produces a distinct physicochemical and biological profile, making simple interchange scientifically unsound.

Quantitative Differentiation Evidence for Ethyl 6-Hydroxyquinoline-3-Carboxylate Against Closest Analogs


Lipophilicity (LogP) Advantage of Ethyl Ester Over Methyl Ester for Membrane Permeability

Ethyl 6-hydroxyquinoline-3-carboxylate exhibits a computed XLogP3 of 2.3, which is 0.47 log units higher than the methyl ester analog (methyl 6-hydroxyquinoline-3-carboxylate, XLogP3 ~1.83) [1]. This difference represents an approximately 3-fold increase in octanol-water partition coefficient, translating to measurably higher membrane permeability potential while remaining within drug-like Lipinski space. The free carboxylic acid analog (6-hydroxyquinoline-3-carboxylic acid) has a substantially lower logP (estimated <1.0 due to the ionizable acid group), making it less suitable for passive cellular uptake [1].

Lipophilicity ADME Quinoline-3-carboxylate

Hydrogen-Bond Donor Capacity: 6-OH Enables Metal Chelation Absent in 6-Methoxy Analog

Ethyl 6-hydroxyquinoline-3-carboxylate possesses one hydrogen-bond donor (the 6-OH group) and four hydrogen-bond acceptors, with a predicted pKa of 8.50 ± 0.40 for the phenolic hydroxyl [1]. In contrast, ethyl 6-methoxyquinoline-3-carboxylate (CAS 26660-48-0) has zero H-bond donors and four H-bond acceptors, as the methoxy group cannot act as a proton donor . This structural difference eliminates the metal-chelating capacity of the 6-methoxy analog, which is critical because quinoline-based metal chelation has been mechanistically linked to antiviral activity through inhibition of viral metalloenzymes .

Metal chelation Hydrogen bonding Quinoline pharmacology

Thermal Stability Differentiation: Decomposition Point vs. 6-Methoxy Analog Melting Point

Ethyl 6-hydroxyquinoline-3-carboxylate decomposes at 189 °C without a defined melting point, whereas ethyl 6-methoxyquinoline-3-carboxylate exhibits a sharp melting point of 203–205 °C . This 14–16 °C thermal stability gap reflects the intermolecular hydrogen-bonding network enabled by the 6-OH group, which alters crystal packing energy. Additionally, the target compound has a higher predicted density (1.280 ± 0.06 g/cm³) compared to the 6-methoxy analog (1.184 ± 0.06 g/cm³), consistent with tighter crystal packing due to hydrogen bonding .

Thermal stability Solid-state properties Quinoline derivatives

Regiochemical Differentiation: 6-Hydroxy vs. 8-Hydroxy Substitution Alters Biological Activity Profile

The 6-hydroxy substitution pattern of ethyl 6-hydroxyquinoline-3-carboxylate was specifically selected over the 8-hydroxy regioisomer (ethyl 8-hydroxyquinoline-3-carboxylate, CAS 122855-37-2) for anti-HBV scaffold development because previous SAR studies on 5-hydroxy-1H-indole-3-carboxylates indicated that the position of the hydroxyl group relative to the carboxylate ester critically modulates antiviral potency and selectivity [1]. While both regioisomers share the same molecular formula (C₁₂H₁₁NO₃) and molecular weight (217.22 g/mol), the 8-hydroxy analog is primarily associated with broad-spectrum metal chelation and antimicrobial activity, whereas the 6-hydroxy scaffold demonstrated selective inhibition of HBV DNA replication with reduced cytotoxicity in HepG2.2.15 cells [1][2].

Regiochemistry Antiviral selectivity Quinoline SAR

Synthetic Accessibility: One-Step Reductive Cyclization Protocol Enables Efficient Scaffold Preparation

Ethyl 6-hydroxyquinoline-3-carboxylate can be synthesized in one step from 5-hydroxy-2-nitrobenzaldehyde and 3,3-diethoxypropionic acid ethyl ester using SnCl₂·2H₂O in refluxing ethanol, yielding the product in 46% isolated yield after 4 hours [1]. This method (Venkatesan et al., J. Org. Chem. 2010) provides direct access to 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters without requiring protecting group strategies or multi-step sequences [2]. By comparison, the analogous 6-methoxy derivative typically requires O-methylation of the 6-hydroxy precursor or alternative multi-step routes, adding synthetic complexity.

Synthetic methodology Quinoline synthesis Reductive cyclization

Evidence-Backed Application Scenarios for Ethyl 6-Hydroxyquinoline-3-Carboxylate Procurement


Anti-HBV Lead Optimization: Core Scaffold for Non-Nucleoside Derivative Libraries

Ethyl 6-hydroxyquinoline-3-carboxylate serves as the validated core scaffold for synthesizing non-nucleoside anti-HBV agents, as demonstrated by Liu et al. (2008), where six derivatives of this scaffold showed IC₅₀ values below 50 μM against HBV DNA replication in HepG2.2.15 cells with selectivity over cytotoxicity . The 6-OH group enables hydrogen-bonding interactions with viral targets while the 3-COOEt ester maintains drug-like LogP (2.3), making this compound the optimal starting material for parallel derivatization at positions 2 and 5 of the quinoline ring. Substituting with the 6-methoxy analog would eliminate the critical H-bond donor, and using the methyl ester would reduce lipophilicity by 0.47 LogP units, potentially compromising cellular uptake in the HepG2.2.15 assay system.

Metal-Chelating Antiviral Agent Design: 6-OH as the Chelation Pharmacophore

The predicted pKa of 8.50 ± 0.40 for the 6-OH group enables partial deprotonation at physiological pH, facilitating metal coordination with divalent cations such as Zn²⁺, Fe²⁺, and Cu²⁺ . This property has been linked to the compound's reported activity against HIV-1 integrase, where metal chelation at the enzyme's catalytic site is a validated inhibitory mechanism . The 6-methoxy analog (H-bond donors = 0) cannot undergo deprotonation or metal coordination, making it unsuitable for metal-chelation-based antiviral design. Researchers targeting viral metalloenzymes should preferentially procure the 6-hydroxy derivative over the methoxy analog for this application.

Rapid Parallel Library Synthesis: One-Step Scaffold Access for Medicinal Chemistry

The one-step reductive cyclization protocol (Venkatesan et al., J. Org. Chem. 2010) enables medicinal chemistry laboratories to prepare ethyl 6-hydroxyquinoline-3-carboxylate in 46% yield within 4 hours using commercially available starting materials (5-hydroxy-2-nitrobenzaldehyde and 3,3-diethoxypropionic acid ethyl ester) and inexpensive SnCl₂·2H₂O . This synthetic efficiency supports rapid parallel library construction where the core scaffold is derivatized at the 2- and 5-positions, as validated by Liu et al. for anti-HBV SAR exploration. In contrast, the 6-methoxy analog requires an additional O-alkylation step, adding at least one synthetic operation and associated purification, which reduces throughput for library production.

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